1,3-Dibromo-2-butanone
Overview
Description
1,3-Dibromo-2-butanone is a useful research compound. Its molecular formula is C4H6Br2O and its molecular weight is 229.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,3-Dibromo-2-butanone is a chemical compound that primarily targets enolates of 1,3-dicarbonyl compounds . These compounds play a crucial role in various biochemical reactions, particularly in the formation of hydrofuran derivatives .
Mode of Action
The compound interacts with its targets through a process known as tandem nucleophilic reaction . In the presence of DBU in THF, this compound reacts with enolates of 1,3-dicarbonyl compounds to afford hydrofuran derivatives . This reaction is a key step in the synthesis of various bioactive natural products .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of hydrofuran derivatives . Hydrofuran moieties are important functional groups found in several bioactive natural products .
Result of Action
The primary result of this compound’s action is the formation of hydrofuran derivatives . These derivatives can function as versatile intermediates for further transformations, contributing to the synthesis of various bioactive natural products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with 1,3-dicarbonyl compounds was carried out in THF using DBU as the base . The reaction conditions, such as temperature and solvent, can significantly impact the outcome of the reaction .
Properties
IUPAC Name |
1,3-dibromobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-3(6)4(7)2-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIKRZPDSXBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497109 | |
Record name | 1,3-Dibromobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815-51-0 | |
Record name | 1,3-Dibromobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.